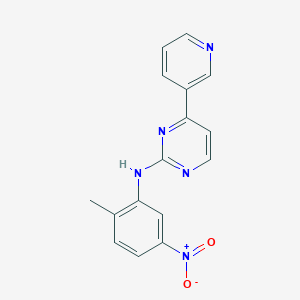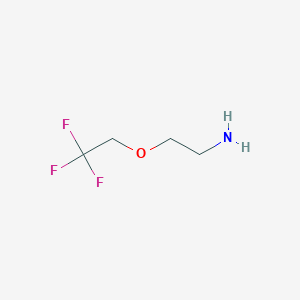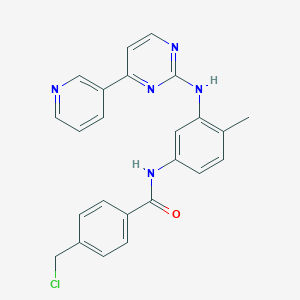
1,6-Dimethoxyphenazine
Overview
Description
1,6-Dimethoxyphenazine is a member of the phenazine class of compounds, characterized by a fused ring structure consisting of two benzene rings and a pyrazine ring. This compound is known for its distinctive chemical properties and biological activities. It is a metabolite produced by certain Streptomyces species, such as Streptomyces luteoreticuli .
Biochemical Analysis
Biochemical Properties
It is known that phenazines, the class of compounds to which 1,6-Dimethoxyphenazine belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific phenazine compound and the biological context .
Cellular Effects
The cellular effects of this compound are not well-studied. Some studies have shown that phenazines can have significant effects on cells. For example, some phenazines have been found to have anti-Trypanosoma brucei activities, both in vitro and in vivo
Molecular Mechanism
It is known that phenazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of phenazines can change over time in laboratory settings . This can include changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of phenazines can vary with dosage in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that phenazines can be involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that phenazines can interact with various transporters or binding proteins . This can affect the localization or accumulation of the phenazine compound within cells and tissues .
Subcellular Localization
It is known that phenazines can be localized to specific compartments or organelles within cells . This can be influenced by various factors, including targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethoxyphenazine can be synthesized through a double palladium-catalyzed Buchwald–Hartwig C-N cross-coupling reaction. This involves the reaction of 2-bromo-3-methoxyaniline with a suitable palladium catalyst to yield this compound with a yield of 79% on a one-gram scale .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microbial fermentation, particularly involving Streptomyces species, is a potential method for large-scale production. Cocultivation of different Streptomyces strains has been shown to improve the yield of secondary metabolites, including this compound .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethoxyphenazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
1,6-Dimethoxyphenazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex phenazine derivatives.
Biology: Studied for its role as a microbial metabolite with potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including antitrypanosomal activities.
Industry: Potential applications in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1,6-dimethoxyphenazine involves its interaction with various molecular targets and pathways. For example, it has been shown to exhibit antitrypanosomal activity by interfering with the metabolic processes of Trypanosoma brucei, a parasitic protozoan . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of redox balance and inhibition of key enzymes.
Comparison with Similar Compounds
1,6-Dimethoxyphenazine can be compared with other phenazine derivatives, such as:
Phenazine: The parent compound with a simpler structure.
Phenazinomycin: Known for its potent antimicrobial properties.
Griseoluteic Acid: Exhibits significant antitrypanosomal activity.
Uniqueness
This compound is unique due to its specific methoxy substitutions at positions 1 and 6, which confer distinct chemical and biological properties. These substitutions can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1,6-dimethoxyphenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-7-3-5-9-13(11)15-10-6-4-8-12(18-2)14(10)16-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNYAHCOEPIPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347071 | |
| Record name | 1,6-Dimethoxyphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13398-79-3 | |
| Record name | 1,6-Dimethoxyphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antibacterial activities of phenazine derivatives?
A1: Research suggests that phenazine derivatives, particularly those isolated from Streptomyces species, exhibit promising antibacterial activity. For instance, a study [] investigated the in vitro antibacterial effects of ciprofloxacin in combination with compounds isolated from Streptomyces luteireticuli NIIST-D75. While the specific compounds were not named, this highlights the potential of exploring phenazine derivatives for their antibacterial properties.
Q2: How does the structure of phenazine compounds relate to their biological activity?
A2: While the provided research doesn't delve into specific structure-activity relationships for 1,6-Dimethoxyphenazine, it's important to note that the biological activity of phenazine derivatives can be significantly influenced by structural modifications. [] For example, the presence and position of substituents on the phenazine core can impact their interaction with biological targets, influencing their potency and selectivity.
Q3: Can you provide an example of a novel phenazine derivative isolated from Streptomyces species?
A3: Yes, research has identified a novel aureothin diepoxide derivative isolated from the Streptomyces sp. NIIST-D31 strain. [] This finding underscores the rich chemical diversity within Streptomyces species and their potential as sources of novel bioactive phenazine compounds.
Q4: What are the challenges in studying the biological activity of specific phenazine derivatives?
A4: One challenge lies in the isolation and purification of individual compounds from complex mixtures produced by Streptomyces species. [] Additionally, comprehensive studies investigating the mechanism of action, target specificity, and potential applications of each derivative require extensive research efforts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















